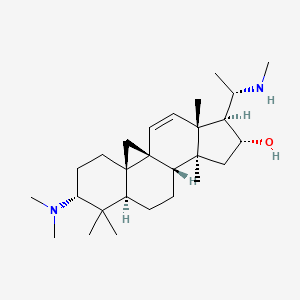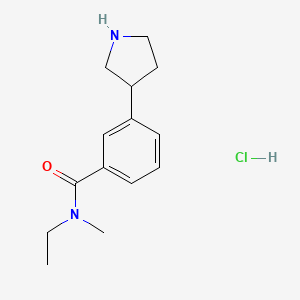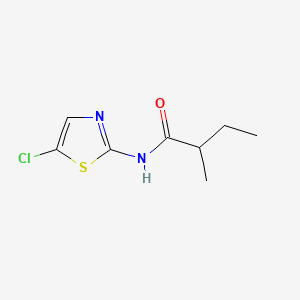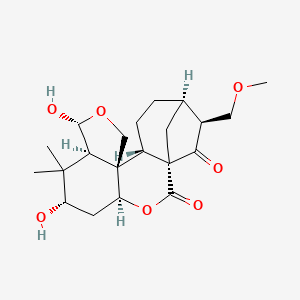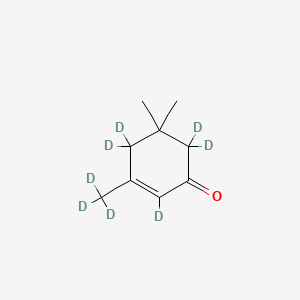
Isophorone (3-methyl-D3, 2,4,4,6,6-D5)
Overview
Description
Isophorone (3-methyl-D3, 2,4,4,6,6-D5) is a chemical compound with the molecular formula C9H6D8O . It is also known as 3,5,5-Trimethyl-2-cyclohexen-1-one .
Molecular Structure Analysis
The molecular structure of Isophorone (3-methyl-D3, 2,4,4,6,6-D5) consists of nine carbon atoms, six hydrogen atoms, and eight deuterium atoms . The molecular weight is 146.26 .Physical And Chemical Properties Analysis
Isophorone (3-methyl-D3, 2,4,4,6,6-D5) has a molecular weight of 146.26 . The compound is typically stored at room temperature, away from light and moisture .Scientific Research Applications
Isophorone has found application in scientific research as a solvent for various reactions, such as the synthesis of drugs, dyes, and fragrances. In addition, it has been used as a base for the synthesis of various organic compounds. Isophorone has also been used in the synthesis of polymers and in the production of materials for medical and industrial applications.
Mechanism of Action
Isophorone acts as a Lewis base, meaning it can donate electrons to other molecules. This allows it to interact with other molecules and form complexes. Isophorone also acts as a solvent, allowing it to dissolve other substances and facilitate reactions.
Biochemical and Physiological Effects
Isophorone has been found to have some effects on biochemical and physiological processes. In animals, isophorone has been shown to affect the activity of certain enzymes involved in the metabolism of fats. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates. Isophorone has also been found to have an effect on the activity of the liver enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals.
Advantages and Limitations for Lab Experiments
The use of isophorone in laboratory experiments has several advantages. It is a relatively non-toxic compound and is relatively inexpensive. In addition, it is a good solvent for a wide variety of organic compounds and can be used in a variety of reactions. However, it is important to note that isophorone is flammable and should be handled with care.
Future Directions
The use of isophorone in scientific research is likely to continue to increase in the future. It is a versatile compound and can be used in a variety of reactions and processes. In addition, its relatively low toxicity and low cost make it an attractive option for many laboratory experiments. Possible future directions for isophorone include its use in the synthesis of drugs and other compounds, its use as a solvent for reactions, and its use in the production of materials for medical and industrial applications.
Synthesis Methods
Isophorone is produced through the reaction of cyclopentadiene and formaldehyde in the presence of an acid catalyst. The reaction produces a mixture of isophorone and other compounds, including tetrahydrofuran and 2-methyl-2-pentene. The mixture is then separated by distillation and the isophorone is collected.
Safety and Hazards
Properties
IUPAC Name |
2,4,4,6,6-pentadeuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i1D3,4D,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVHMDZYOCNQW-WOACEMEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183694 | |
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14397-59-2 | |
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14397-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



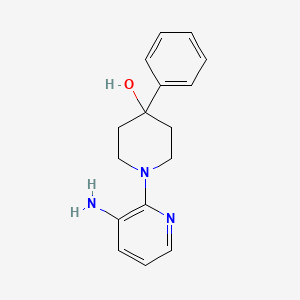
![v-Triazolo[4,5-d]pyrimidine, 6,7-dihydro-5-methyl- (7CI,8CI)](/img/no-structure.png)
